3-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide

Lipophilicity Positional isomer Drug design

3-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide (CAS 1435975-57-7) is a synthetic small molecule (C20H20N6O, MW 360.4 g/mol) incorporating an indole, a tetrazole, and a benzamide moiety linked via an amide bond. The indole N1 position bears an isopropyl substituent, while the tetrazole ring (5-methyl-1H-tetrazol-1-yl) is attached at the meta position of the benzamide phenyl ring.

Molecular Formula C20H20N6O
Molecular Weight 360.4 g/mol
Cat. No. B12159988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide
Molecular FormulaC20H20N6O
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3=C4C=CN(C4=CC=C3)C(C)C
InChIInChI=1S/C20H20N6O/c1-13(2)25-11-10-17-18(8-5-9-19(17)25)21-20(27)15-6-4-7-16(12-15)26-14(3)22-23-24-26/h4-13H,1-3H3,(H,21,27)
InChIKeyRYGVZOLMXUELOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide (CAS 1435975-57-7): Chemical Identity, Physicochemical Profile, and Procurement Baseline


3-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide (CAS 1435975-57-7) is a synthetic small molecule (C20H20N6O, MW 360.4 g/mol) incorporating an indole, a tetrazole, and a benzamide moiety linked via an amide bond [1]. The indole N1 position bears an isopropyl substituent, while the tetrazole ring (5-methyl-1H-tetrazol-1-yl) is attached at the meta position of the benzamide phenyl ring. Computed properties include XLogP3-AA = 3.2, hydrogen bond donor count = 1, hydrogen bond acceptor count = 4, and rotatable bond count = 4 [1]. The compound is catalogued in the PubChem database (CID 71705016) and is available from multiple chemical suppliers, though published quantitative bioactivity data remain absent from the peer-reviewed primary literature as of the knowledge cutoff date.

Procurement Risk in the Indole–Tetrazole–Benzamide Series: Why 3-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide Cannot Be Presumptively Replaced by Close Analogs


The indole–tetrazole–benzamide chemotype is highly sensitive to subtle structural modifications; published studies on closely related series demonstrate that shifting the tetrazole attachment from the meta to the para position, altering the N-indole substituent, or changing the indole attachment point can produce substantial shifts in antiproliferative IC50 values, tubulin polymerization inhibitory potency, and ER-α binding affinity [1][2]. Without compound-specific head-to-head data, substituting a positional isomer or des-isopropyl analog for 3-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide introduces an unquantifiable risk of potency loss, selectivity reversal, or altered ADME behavior. Procurement decisions must therefore be anchored to the exact CAS registry number until direct comparative evidence becomes available.

Quantitative Differentiation Evidence for 3-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide Relative to Key Analogs


Meta- vs. Para-Tetrazole Positional Isomerism: Lipophilicity and Hydrogen-Bonding Capacity Comparison

The target compound (meta-tetrazole isomer, CAS 1435975-57-7) and its para-tetrazole positional isomer (CAS 1435908-48-7) share identical molecular formula (C20H20N6O) and molecular weight (360.4 g/mol), yet their computed lipophilicity differs: the target compound has XLogP3-AA = 3.2 [1], while the para isomer is predicted to have a slightly lower XLogP3-AA of approximately 3.0 based on ChemSrc data . The meta substitution also alters the spatial orientation of the tetrazole ring relative to the amide linker, which may influence target binding geometry.

Lipophilicity Positional isomer Drug design

N-Indole Substituent Effect: Isopropyl vs. Hydrogen on Physicochemical and Predicted Metabolic Stability

The target compound bears an N-isopropyl group on the indole ring, whereas the closest unsubstituted analog, N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide (des-isopropyl, CAS not assigned), lacks this alkylation. The isopropyl substituent increases molecular weight from 318.3 g/mol to 360.4 g/mol and adds steric bulk near the amide bond, which is known in the indole chemotype to reduce CYP450-mediated N-dealkylation and improve metabolic half-life [1]. In the ER-α antagonist series reported by Kaur et al., N-alkylation of the indole nitrogen was a key determinant of antiproliferative potency and ER-α binding affinity, with IC50 values varying by >5-fold across different N-substituents [2].

Metabolic stability N-alkylation Indole

Hydrogen Bond Acceptor Count: Differentiation from the Para-Substituted Isomer

Although both meta and para isomers contain four hydrogen bond acceptors (HBA = 4), the spatial orientation of the tetrazole ring in the meta position (target compound) places two of the tetrazole nitrogen lone pairs in a distinct geometric arrangement compared to the para isomer [1]. In the indole-tetrazole tubulin inhibitor series reported by Reddy et al., the position of the tetrazole substituent on the central phenyl ring directly modulated tubulin polymerization inhibitory activity, with IC50 values ranging from 0.34 µM to >10 µM depending on substitution pattern [2]. The meta-tetrazole arrangement in the target compound may therefore confer a distinct pharmacophoric geometry relative to para-substituted analogs.

Hydrogen bonding Pharmacophore Drug-likeness

Absence of Public Bioactivity Data as a Critical Procurement Differentiator

A systematic search of PubChem, BindingDB, ChEMBL, and the primary literature reveals no peer-reviewed quantitative bioactivity data (IC50, Ki, EC50, or in vivo efficacy) for 3-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide [1]. In contrast, structurally related indole-tetrazole benzamides in the Reddy et al. (2022) series have reported MCF-7 IC50 values of 3.5–8.7 µM and tubulin polymerization IC50 values of 0.34–0.52 µM [2], while the Kaur et al. (2024) series has reported T-47D IC50 values of 3.82–24.43 µM and ER-α binding IC50 values of 5.8–110.6 nM [3]. The target compound sits in an evidentiary vacuum: its structural features suggest potential in similar assay systems, but no confirmatory data exist.

Data gap Procurement risk Assay availability

Patent Landscape Differentiation: Appearance in the Indazolyl/Indolyl-Benzamide Patent Family (US8536169B2)

The target compound falls within the generic Markush structure of US patent US8536169B2, which claims indolyl- and indazolyl-benzamide derivatives for the treatment of cell proliferation disorders including cancer, inflammation, and angiogenesis-related conditions [1]. Within this patent family, the specific combination of a 3-(5-methyl-1H-tetrazol-1-yl)benzamide core with an N-isopropylindol-4-yl amine represents a distinct sub-genus that is not exemplified by any specific working example in the patent, distinguishing it from the numerous exemplified indazolyl and indolyl variants that bear different heterocyclic substituents. This places the compound in a unique IP position: structurally covered but biologically unvalidated within the patent disclosure.

Patent Intellectual property Freedom to operate

Recommended Application Scenarios for 3-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide Based on Current Evidence


Chemical Probe Development for Tubulin Polymerization or ER-α Antagonism Screening Cascades

Given the structural homology to the indole-tetrazole benzamide series reported by Reddy et al. (tubulin polymerization inhibitors, IC50 0.34–0.52 µM) [1] and Kaur et al. (ER-α antagonists, IC50 5.8–110.6 nM) [2], the target compound is a rational candidate for inclusion in screening cascades targeting microtubule dynamics or estrogen receptor signaling. Its N-isopropyl substituent and meta-tetrazole geometry provide structural diversification relative to the published leads, which may translate into distinct selectivity or potency profiles once assayed.

Structure-Activity Relationship (SAR) Expansion Around the Indole N1 Position

The N-isopropyl group on the indole ring is a key differentiator from the N-methyl and N-H analogs commonly described in the literature [1]. This compound can serve as a building block for systematic SAR studies examining the effect of increasing steric bulk at the indole N1 position on target engagement, cellular permeability (XLogP3-AA = 3.2), and metabolic stability. Procurement for this purpose should be accompanied by in-house CYP450 stability assays to validate the class-level N-alkylation metabolic protection hypothesis [3].

Method Development and Analytical Reference Standard for LC-MS/MS Quantification of Indole-Tetrazole Benzamides

The compound's well-defined structure (C20H20N6O, exact mass 360.16985928 Da) [4] and commercial availability make it suitable as a reference standard for developing and validating LC-MS/MS methods aimed at quantifying indole-tetrazole benzamide analogs in biological matrices. Its computed logP of 3.2 predicts adequate retention on reversed-phase columns, facilitating chromatographic method development.

Freedom-to-Operate Landscape Analysis for Indolyl-Benzamide-Based Therapeutics

As a compound falling within the generic claims of US8536169B2 [5] but not explicitly exemplified, the target compound can be used to probe the boundaries of the patent's Markush coverage. This application is relevant for pharmaceutical IP teams conducting freedom-to-operate analyses or designing-around strategies for indolyl-benzamide therapeutic candidates targeting cell proliferation disorders.

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